Home > Products > Screening Compounds P101666 > 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol - 347405-65-6

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

Catalog Number: EVT-3178793
CAS Number: 347405-65-6
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Development of more selective kinase inhibitors: While existing derivatives show promise, enhancing selectivity for specific kinases over others could improve therapeutic efficacy and reduce off-target effects. []
  • Optimization of pharmacokinetic properties: Research could focus on improving drug-like characteristics like absorption, distribution, metabolism, and excretion (ADME) of the derivatives to enhance their bioavailability and in vivo efficacy. [, ]

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib)

  • Compound Description: Cabozantinib is a known inhibitor of MET and vascular endothelial growth factor receptor (VEGFR-2), approved for treating various carcinomas, including medullary thyroid and renal cancers. [] Recent studies suggest its potential effectiveness against osteosarcoma. []
  • Relevance: This compound shares the core structure of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, with the addition of an N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide substituent on the phenol group. []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor designed to combat drug-acquired mutations like cKIT T670I, which often lead to drug resistance. [] This compound exhibits strong antiproliferative effects against GIST cancer cell lines, inhibits c-KIT mediated signaling pathways, and induces apoptosis. []
  • Relevance: While structurally similar to 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, CHMFL-KIT-8140 possesses a quinoline moiety connected at the 3-position instead of the 4-position and features a complex substituent attached to the phenol group. []
  • Compound Description: CHMFL-KIT-64 is a novel c-KIT kinase inhibitor developed from CHMFL-KIT-8140. [] It demonstrates potent activity against both wild-type c-KIT and a broad spectrum of drug-resistant mutants, including the challenging T670I mutation. [] Notably, CHMFL-KIT-64 exhibits improved bioavailability compared to its predecessor. []
  • Relevance: This compound retains the core structure of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol and features a 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide group attached to the phenol. [] This structural similarity contributes to its potent inhibition of c-KIT kinase. []

N-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496)

  • Compound Description: CEP-32496 acts as a potent and orally efficacious inhibitor of BRAF(V600E), a mutated protein kinase frequently implicated in uncontrolled cellular growth and tumor development. [] This compound displays high potency against BRAF(V600E)-dependent cell lines and demonstrates selective cytotoxicity for tumor cells harboring the BRAF(V600E) mutation over those with wild-type BRAF. []
  • Relevance: CEP-32496 bears a close structural resemblance to 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, with the key distinction being the replacement of the quinoline core with a 6,7-dimethoxyquinazoline moiety. [] This modification likely contributes to its specific inhibitory activity against BRAF(V600E). []

(R)-2-(4-(Benzo[d]oxazol-2-yl)piperazin-1-yl)-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide (Compound 1)

  • Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4). [] It exhibits a distinct core structure, (R)-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide, shared with compound 2 in the same study. []
  • Relevance: While not directly analogous to 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, this compound falls under the broader category of heterocyclic compounds with potential medicinal properties, similar to the target compound. []
  • Compound Description: This compound is another potent and selective inhibitor of phosphodiesterase type 4 (PDE4). [] It shares the core structure, (R)-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide, with compound 1 in the same study. []
  • Relevance: Similar to compound 1, although not a direct structural analog of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol, this compound belongs to the same broad class of heterocyclic compounds known for their potential pharmaceutical applications, aligning it with the target compound. []
Source and Classification

This compound is often associated with pharmaceutical research, particularly in the development of anticancer agents. It serves as a key intermediate in the synthesis of cabozantinib, a well-known tyrosine kinase inhibitor used in cancer therapy. The chemical structure can be represented by the molecular formula C17H15NO4C_{17}H_{15}NO_{4} with a molecular weight of approximately 297.31 g/mol .

Synthesis Analysis

The synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol can be achieved through several methods, typically involving the reaction of 4-aminophenol with an appropriate quinoline derivative.

Methodology

  1. Starting Materials: The primary reactants include 4-aminophenol and 6,7-dimethoxyquinoline.
  2. Solvent: A common solvent for this reaction is N,N-dimethylacetamide, which facilitates the solubility of reactants.
  3. Reaction Conditions: The reaction typically occurs at ambient temperature or slightly elevated temperatures to enhance reaction rates.
  4. Procedure:
    • Dissolve 4-aminophenol in N,N-dimethylacetamide.
    • Add the quinoline derivative gradually while stirring.
    • After completion, the mixture is cooled and precipitated to obtain the desired product .
Molecular Structure Analysis

The molecular structure of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol features:

  • Aromatic Rings: The compound contains two aromatic systems; one derived from phenol and another from quinoline.
  • Functional Groups: It includes methoxy groups (-OCH₃) on the quinoline ring which contribute to its solubility and reactivity.
  • Bonding: The ether bond (-O-) connects the phenolic and quinoline structures, creating a stable linkage.

Structural Data

  • InChI Key: A unique identifier for this compound is crucial for database searches.
  • X-ray Diffraction Patterns: Various crystalline forms have been characterized using X-ray powder diffraction techniques, providing insights into its solid-state properties .
Chemical Reactions Analysis

The compound participates in several significant chemical reactions:

  1. Substitution Reactions: The presence of reactive sites allows for electrophilic aromatic substitution, which can modify either the phenolic or quinoline moieties.
  2. Condensation Reactions: It can undergo condensation with other amines or carboxylic acids to form more complex structures.
  3. Degradation Pathways: Under certain conditions (e.g., acidic or basic environments), it may hydrolyze or decompose.

Technical Parameters

  • Reaction yields and conditions vary based on substituents on the aromatic rings and solvents used.
Mechanism of Action

The mechanism of action for compounds like 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol primarily relates to its role as a precursor in synthesizing cabozantinib:

  1. Inhibition of Tyrosine Kinases: It acts by inhibiting specific receptor tyrosine kinases involved in tumor growth and metastasis.
  2. Cellular Uptake: The compound's lipophilicity aids in cellular uptake, allowing it to exert its pharmacological effects effectively.

Relevant Data

  • In vitro studies have shown that derivatives exhibit potent inhibitory activity against c-Met and Ret kinases with IC₅₀ values in the low nanomolar range .
Physical and Chemical Properties Analysis

The physical properties of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Displays low solubility in water but is more soluble in organic solvents due to its hydrophobic character.
  • Melting Point: Specific melting point data may vary based on purity and crystalline form.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases leading to possible hydrolysis or substitution reactions.
Applications

The scientific applications of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol are primarily found in medicinal chemistry:

  1. Anticancer Research: As a key intermediate for synthesizing cabozantinib, it plays a crucial role in developing targeted cancer therapies.
  2. Pharmaceutical Development: Its derivatives are explored for potential use as therapeutic agents against various cancers due to their kinase inhibition properties.
  3. Biochemical Studies: Utilized in studies investigating signaling pathways related to cancer progression.
Synthetic Methodologies and Route Optimization

Key Synthetic Pathways

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol serves as a critical intermediate for kinase inhibitors like cabozantinib. Two primary synthetic routes dominate its production:

Ullmann Coupling Approach

This copper-catalyzed reaction couples 4-chloro-6,7-dimethoxyquinoline with hydroquinone under aerobic conditions. Key process parameters include:

  • Catalyst system: CuI/1,10-phenanthroline (5-10 mol%) [1]
  • Solvent: Polar aprotic solvents (DMSO, DMF) at 110-130°C
  • Reaction time: 12-24 hours
  • Oxidant: Atmospheric oxygen facilitates catalyst turnover [6]

Table 1: Optimization of Ullmann Coupling Parameters

VariableRange TestedOptimal ConditionsImpact on Yield
Copper catalystCuI, CuBr, CuClCuI (8 mol%)Maximized to 78%
LigandPhenanthroline, DMEDA1,10-PhenanthrolineImproved catalyst stability
Temperature (°C)80-150120>90% conversion
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃Reduced side products

Nucleophilic Aromatic Substitution

A direct SNAr reaction between activated 4-chloro-6,7-dimethoxyquinoline and 4-hydroxyaniline:

  • Activation: Electron-withdrawing methoxy groups enhance quinoline reactivity at C4 [6] [9]
  • Solvent systems: Anhydrous DMF or NMP at 90-100°C
  • Base requirement: Organic bases (DBU, Et₃N) or carbonates (K₂CO₃)
  • Exclusion of copper catalysts simplifies purification [9] [10]

Process Optimization Strategies

Purification Advancements

  • Crystallization systems:
  • Ethyl acetate/heptane mixtures (3:1 v/v) yield 98.0% HPLC purity
  • Gradient cooling (70°C → 5°C at 0.5°C/min) enhances crystal morphology [1] [6]
  • Chromatography alternatives:
  • Activated carbon treatment in ethanol removes colored impurities
  • Silica gel filtration reduces residual metal content to <10 ppm [9]

Cost-Effective Production

  • Solvent selection: Replacing DMF with 2-MeTHF improves:
  • Biodegradability (from 13% to 98% biodegradable solvents)
  • Recovery rate (85% vs. 65% for DMF) [1] [10]
  • Catalyst recycling:
  • Copper-ligand complexes recovered via aqueous/organic biphasic separation
  • Three reuse cycles maintained yield >75%

Table 2: Solvent Comparison for Nucleophilic Substitution

SolventReaction Temperature (°C)Time (h)Yield (%)Purity (area%)E-factor
DMF100108598.532
NMP11088899.128
2-MeTHF85148298.818
DMSO12069097.241

Analytical Characterization

  • HPLC methods:
  • Reverse-phase C18 column (4.6 × 150 mm, 3.5µm)
  • Mobile phase: 10mM ammonium acetate (pH 5.0)/acetonitrile gradient
  • Retention time: 6.7 ± 0.2 minutes [6] [9]
  • Spectroscopic validation:
  • ¹H NMR (DMSO-d6): δ 9.85 (s, 1H, phenolic OH), 8.45 (d, J=5.2Hz, 1H, H-2 quinoline), 7.85 (d, J=9.0Hz, 2H, aromatic), 7.25 (s, 1H, H-5 quinoline), 6.95 (d, J=9.0Hz, 2H, aromatic), 6.65 (d, J=5.2Hz, 1H, H-3 quinoline), 3.95 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃)
  • Melting point: 211-215°C (decomposition observed >220°C) [6] [9]

Table 3: Analytical Specifications for Commercial Material

ParameterAcceptance CriterionTypical ResultMethod Reference
HPLC purity (area%)≥98.0%99.2%USP ⟨621⟩
Residual solvents<500 ppm each<100 ppmGC-HS
Heavy metals (Pb)<10 ppm<5 ppmICP-MS
Water content (KF)≤0.5% w/w0.2%Karl Fischer
Melting range211-215°C212.5-214.0°CDifferential scanning calorimetry

Structure-Property Relationships

  • Electronic effects:
  • Methoxy groups increase quinoline ring electron density (HOMO: -6.3 eV)
  • Phenolic OH acidity (pKa 9.8) enables salt formation for purification [6] [8]
  • Solubility profile:
  • Aqueous solubility: 0.12 mg/mL (25°C, pH 7.0)
  • LogP: 2.85 ± 0.15 (octanol/water) influences solvent selection [8] [10]

Properties

CAS Number

347405-65-6

Product Name

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxyphenol

Molecular Formula

C17H15NO4

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C17H15NO4/c1-20-16-9-13-14(10-17(16)21-2)18-8-7-15(13)22-12-5-3-11(19)4-6-12/h3-10,19H,1-2H3

InChI Key

QVVCSEHIAWISPY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.